molecular formula C23H39NS B14380507 Pentadecyl N-methylbenzenecarboximidothioate CAS No. 89861-49-4

Pentadecyl N-methylbenzenecarboximidothioate

Cat. No.: B14380507
CAS No.: 89861-49-4
M. Wt: 361.6 g/mol
InChI Key: MBRNTPHVNAABSS-UHFFFAOYSA-N
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Description

Pentadecyl N-methylbenzenecarboximidothioate is a chemical compound known for its unique structure and properties It is an ester derivative of benzenecarboximidothioic acid, featuring a long pentadecyl chain and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl N-methylbenzenecarboximidothioate typically involves the reaction of benzenecarboximidothioic acid with pentadecyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl N-methylbenzenecarboximidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentadecyl N-methylbenzenecarboximidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentadecyl N-methylbenzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Pentadecyl N-pentanoylalaninate
  • Pentadecyl N-pentanoylalaninate
  • Octyl 5-O-pentanoyl-1-thiopentofuranoside

Uniqueness

Pentadecyl N-methylbenzenecarboximidothioate stands out due to its specific ester linkage and the presence of both a long alkyl chain and a methyl group on the nitrogen atom. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

89861-49-4

Molecular Formula

C23H39NS

Molecular Weight

361.6 g/mol

IUPAC Name

pentadecyl N-methylbenzenecarboximidothioate

InChI

InChI=1S/C23H39NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24-2)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3

InChI Key

MBRNTPHVNAABSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCSC(=NC)C1=CC=CC=C1

Origin of Product

United States

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